REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O>O1CCCC1.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:12][CH2:11]2)=[CH:8][CH:9]=1
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Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)C1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1 g
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Type
|
catalyst
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Smiles
|
[Pd]
|
Control Type
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UNSPECIFIED
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Setpoint
|
23 °C
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Type
|
CUSTOM
|
Details
|
the mixture is stirred at 23° C. under a hydrogen atmosphere for 1 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
After aeration, the solid material is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)C1(CC1)C(=O)OCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |